3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(7-oxaspiro[3.5]nonan-3-yl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)11-1-3-12(4-2-11)20-14(22)21-13-5-6-15(13)7-9-23-10-8-15/h1-4,13H,5-10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSTUJSYZYBZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 7-oxaspiro[3.5]nonane-1-amine with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the spirocyclic ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent, temperature range of 0-25°C.
Substitution: Nucleophiles such as amines, thiols, or halides, solvents like dichloromethane or acetonitrile, temperature range of 0-50°C.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the original substituents.
Scientific Research Applications
3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-{7-oxaspiro[3.5]nonan-1-yl}-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the spirocyclic structure provides stability and rigidity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Key Observations:
- Spirocyclic vs. Linear Scaffolds : The target compound’s spirocyclic structure (cf. 3-phenyl-7-oxa-2-azaspiro in ) likely enhances metabolic stability compared to linear analogs like 11d () or fluometuron () .
- Trifluoromethyl Group : The CF₃ group in the target compound and sorafenib tosylate () is critical for enhancing binding affinity to hydrophobic pockets in biological targets .
- Synthetic Yields : Urea derivatives with trifluoromethylphenyl groups (e.g., 11d, 11e in ) show consistent yields (~85–88%), suggesting feasible synthesis for the target compound .
Functional Group Impact on Bioactivity
- Spirocyclic Moieties : highlights that spiro scaffolds improve selectivity and pharmacokinetic profiles due to reduced conformational flexibility. This contrasts with thiazol-piperazine derivatives (e.g., 11d), where flexible linkers may increase off-target interactions .
- Hydrazinyl Groups : Compounds like 11d () incorporate hydrazinyl motifs, which are prone to oxidation but may enable metal coordination or hydrogen bonding in drug-receptor interactions .
Q & A
Q. Table: Predicted ADMET Properties
| Property | Prediction | Method |
|---|---|---|
| LogP | 3.4 (±0.2) | SwissADME |
| CYP2D6 inhibition | High (IC₅₀ < 1 μM) | admetSAR |
Advanced: How should researchers resolve contradictions in pharmacological data across studies?
Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
- Dose-response validation : Replicate studies with ≥3 independent experiments and EC₅₀/IC₅₀ calculations .
- Meta-analysis : Pool data from analogs (e.g., trifluoromethylphenyl urea derivatives) to identify structure-activity trends .
Example Conflict Resolution:
If one study reports cytotoxicity (IC₅₀ = 10 μM) while another shows no effect (IC₅₀ > 100 μM):
Verify purity (>95% by HPLC) .
Test in identical cell lines (e.g., MCF-7 vs. HepG2).
Check assay conditions (serum concentration, incubation time) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Desiccated at -20°C to prevent hydrolysis of the urea bond .
Advanced: How do structural modifications (e.g., substituent changes) impact bioactivity?
Answer:
- Trifluoromethyl group : Enhances metabolic stability and membrane permeability .
- Spiro ring size : Larger spiro systems (e.g., 7-oxaspiro[4.5]) may reduce conformational flexibility, affecting target binding .
- Urea substituents : Electron-withdrawing groups (e.g., -CF₃) increase hydrogen-bond donor capacity, improving enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
